1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide
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Overview
Description
1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a morpholine ring, and a sulfonyl group
Preparation Methods
The synthesis of 1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluoro and morpholine substituents. The sulfonyl group is then added through sulfonation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro and sulfonyl positions, using reagents like sodium hydroxide or ammonia.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.
Scientific Research Applications
1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, making it a valuable compound for drug development .
Comparison with Similar Compounds
1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide can be compared to other compounds with similar structures, such as:
Pyrrolidine Derivatives: These compounds also feature a nitrogen-containing ring and are used in medicinal chemistry for their biological activity.
Piperidine Derivatives: Similar to the compound , these derivatives are widely used in pharmaceutical research and drug development.
Benzofuran Derivatives: These compounds have a benzofuran ring and are studied for their antimicrobial and pharmacological properties.
The uniqueness of this compound lies in its combination of a piperidine ring with fluoro, morpholine, and sulfonyl substituents, which confer specific chemical and biological properties that are valuable in various research applications.
Properties
IUPAC Name |
1-(2-fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O5S/c18-15-2-1-13(27(24,25)21-7-9-26-10-8-21)11-14(15)17(23)20-5-3-12(4-6-20)16(19)22/h1-2,11-12H,3-10H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRGGKOAIMXPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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